molecular formula C24H21ClN2O3S B2641484 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291832-14-8

4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2641484
CAS No.: 1291832-14-8
M. Wt: 452.95
InChI Key: NPVBFSOWMXJKLP-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at position 3 with a pyrrole group, at position 4 with a 4-chlorophenyl moiety, and a carboxamide group linked to a 3,4-dimethoxybenzyl chain. Its molecular formula is C23H20ClN3O3S, with a molecular weight of 454.0 g/mol (calculated). The 4-chlorophenyl and dimethoxybenzyl groups are critical for electronic and steric interactions, while the pyrrole-thiophene scaffold may contribute to π-π stacking or hydrogen-bonding capabilities in biological systems.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-29-20-10-5-16(13-21(20)30-2)14-26-24(28)23-22(27-11-3-4-12-27)19(15-31-23)17-6-8-18(25)9-7-17/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVBFSOWMXJKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a condensation reaction with an appropriate amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a halogenation reaction, often using chlorinating agents like thionyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable amine, such as 3,4-dimethoxybenzylamine, under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of thiophene compounds, including the target compound, exhibit promising anticancer properties. The structural features of thiophenes allow them to interact with biological targets involved in cancer progression. For instance, studies have shown that thiophene-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties
Thiophene derivatives have also been investigated for their antimicrobial activities. The presence of the chlorophenyl and dimethoxybenzyl groups enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions within microbial cells. This has implications for developing new antibiotics, especially against resistant strains .

Neuroprotective Effects
There is growing evidence that compounds similar to 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties are particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanistic Insights

Targeting E3 Ligases
Recent studies have highlighted the potential of this compound in targeted protein degradation strategies through its interaction with E3 ligases, such as GID4. By binding to these ligases, the compound may facilitate the degradation of specific proteins involved in disease processes, offering a novel therapeutic approach for various conditions .

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can lead to the development of more potent analogs. Modifications in the pyrrole or thiophene moieties can significantly influence biological activity and selectivity towards specific targets. This is crucial for optimizing efficacy while minimizing side effects .

Industrial Applications

Synthesis of Advanced Materials
The unique chemical structure of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide makes it a candidate for developing advanced materials in organic electronics and photonics. Its electronic properties can be exploited in organic photovoltaic cells or as semiconductors in electronic devices .

Agricultural Chemicals
There is potential for this compound to be utilized as an active ingredient in agrochemicals, particularly as a pesticide or herbicide. The antimicrobial properties may be beneficial in protecting crops from various pathogens .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial Properties Effective against resistant bacterial strains with low MIC values.
Neuroprotective Effects Reduced oxidative stress markers in neuronal cultures.
Targeting E3 Ligases Facilitated degradation of target proteins involved in cancer pathways.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

  • Structure : Shares the thiophene-pyrrole-carboxamide core but differs in substituents:
    • Phenyl substitution : 3-Fluorophenyl (vs. 4-chlorophenyl in the target compound).
    • Amide group : Directly attached to a 3,4-dimethoxyphenyl group (vs. 3,4-dimethoxybenzyl in the target compound).
  • Molecular Weight : 422.47 g/mol .
  • Lipophilicity: The benzyl group in the target compound increases LogP compared to the phenyl group in this analog, enhancing membrane permeability but reducing aqueous solubility.

Dimethomorph (Pesticide Standard)

  • Structure : (E,Z)-4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine .
  • Molecular Weight : 543.44 g/mol.
  • Key Differences :
    • Core scaffold : Acryloyl morpholine (vs. thiophene-carboxamide).
    • Substituents : Shares 4-chlorophenyl and 3,4-dimethoxyphenyl groups but lacks the pyrrole-thiophene motif.
    • Application : Primarily a fungicide, suggesting divergent biological targets despite shared substituents.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structure: Thiophene carboxylate ester with pyrazolo-pyrimidine and chromenone substituents .
  • Melting Point : 227–230°C (vs. unreported for the target compound).
  • Key Differences: Chromenone and pyrazolo-pyrimidine groups introduce planar aromatic systems absent in the target compound, likely altering binding kinetics.

Impact of Substituents on Properties

  • 4-Chlorophenyl vs. 3-Fluorophenyl : Chlorine’s larger atomic radius and higher electronegativity enhance van der Waals interactions and dipole moments compared to fluorine .
  • Benzyl vs.
  • Pyrrole-Thiophene Core : This planar system may facilitate π-stacking with aromatic residues in enzyme active sites, a feature absent in Dimethomorph’s acryloyl morpholine.

Biological Activity

The compound 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Known for enhancing lipophilicity and biological activity.
  • Dimethoxybenzyl group : May contribute to the modulation of enzyme activity.
  • Pyrrole ring : Often associated with various biological activities including anti-cancer properties.
  • Thiophene carboxamide : Implicated in kinase inhibition and other signaling pathways.

Research indicates that this compound may function through several mechanisms:

  • Kinase Inhibition : It is suggested that the compound may inhibit specific kinases involved in cancer progression, similar to other compounds containing chlorophenyl and thiophene moieties .
  • Cell Signaling Modulation : The compound may affect cellular signaling pathways critical for tumor growth and survival, particularly through modulation of AKT signaling pathways .
  • Antioxidant Activity : Some studies suggest that derivatives of similar structures exhibit antioxidant properties, which can play a role in reducing oxidative stress in cells .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Type Description
Anticancer Potential to inhibit growth in various cancer cell lines, particularly glioblastoma .
Anti-inflammatory May exhibit anti-inflammatory effects by modulating cytokine production .
Antioxidant Possible reduction of reactive oxygen species (ROS) in cellular systems .
Enzyme Inhibition Inhibition of specific kinases related to cancer signaling pathways .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's efficacy against glioblastoma cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The compound also showed reduced cytotoxicity towards non-cancerous cells, indicating a selective action against tumor cells .
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of similar compounds has indicated that modifications to the chlorophenyl and thiophene groups can enhance or diminish biological activity. This highlights the importance of these functional groups in developing more potent analogs .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of the compound to various target proteins. These studies suggest that the compound can effectively bind to critical enzymes involved in cancer metabolism and proliferation .

Q & A

Q. What are effective synthetic routes for 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

Methodological Answer: A multi-step synthesis can be designed based on analogous thiophene-carboxamide scaffolds. For example:

  • Step 1: Prepare the thiophene core via cyclization of substituted acetylthiophenes with 4-chlorobenzaldehyde using ethyl cyanoacetate and ammonium acetate as catalysts (similar to methods in ).
  • Step 2: Introduce the pyrrole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution (as seen in for pyrrole-carboxamide derivatives).
  • Step 3: Functionalize the carboxamide group using 3,4-dimethoxybenzylamine under reflux with anhydrides (e.g., succinic or maleic anhydride in dry CH₂Cl₂, as in ).
  • Purification: Use reverse-phase HPLC or methanol recrystallization to isolate high-purity products .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.5–8.0 ppm range) .
    • IR Spectroscopy to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry:
    • HRMS to verify molecular weight (e.g., calculated vs. observed mass within ±2 ppm error) .
  • Chromatography:
    • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antibacterial Activity: Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) as described for structurally related thiophene-carboxamides in .
  • Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations, referencing protocols from for apoptosis-targeting compounds .

Advanced Research Questions

Q. How can structural analogs be designed to improve solubility or bioavailability?

Methodological Answer:

  • Modify Substituents:
    • Replace the 3,4-dimethoxybenzyl group with polar groups (e.g., hydroxyl or amine moieties) to enhance water solubility, as demonstrated in for thiazole derivatives .
    • Introduce methyl or ethyl esters to the thiophene core (e.g., as in ) to improve membrane permeability .
  • Prodrug Strategies: Convert the carboxamide to a phosphate ester for pH-dependent release in target tissues .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Structural Validation: Confirm batch-to-batch purity via LC-MS and crystallography (single-crystal X-ray as in ) to rule out impurities affecting results .
  • Mechanistic Profiling: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities to targets like Bcl-2 (referencing ) .

Q. What computational methods support SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Bcl-2 binding pockets as in ) .
  • QSAR Modeling: Apply CoMFA or HQSAR to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data from and .

Q. How to address low yields in amide coupling steps during synthesis?

Methodological Answer:

  • Optimize Coupling Reagents: Replace traditional EDCl/HOBt with PyBOP or HATU for higher efficiency in anhydrous DMF .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .
  • Catalyst Screening: Test Lewis acids like ZnCl₂ or CuI to accelerate nucleophilic substitution (as seen in for similar scaffolds) .

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